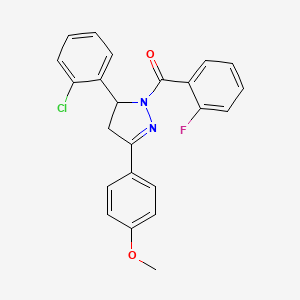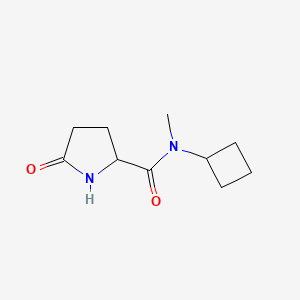![molecular formula C20H21Cl2N3O2S B2784026 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 392244-09-6](/img/structure/B2784026.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide” is a complex organic compound. It contains an adamantyl group, which is a type of bulky, three-dimensional structure often used in medicinal chemistry due to its unique physicochemical properties . The compound also features a 1,3,4-thiadiazole ring, a heterocyclic compound that is known to possess various biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not detailed in the available literature, related 1,3,4-thiadiazole derivatives have been synthesized using various starting materials. For example, one method involves the reaction of amines with 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another method involves the reaction of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes .Wissenschaftliche Forschungsanwendungen
Anti-Proliferative Activity and Molecular Docking Study
A study on 1,3,4-thiadiazolo-adamantane derivatives, including chloro and cyano acetamide-thiadiazole derivatives, revealed significant in vitro anti-proliferative activity against cancer cell lines such as MCF-7, HepG-2, and A549. Compounds demonstrated promising apoptotic inducers through up-regulation of BAX and down-regulation of Bcl-2. Inhibitory activity against wild and mutant EGFR, with certain derivatives showing potent IC50 values, suggests their potential as cancer therapeutics. Molecular docking studies further supported their inhibitory capacity on EGFR, providing insights into oral bioavailability and pharmacokinetics properties (Wassel et al., 2021).
Antimicrobial and Anti-Inflammatory Activities
Research on novel 1-adamanyl-1,3,4-thiadiazole derivatives explored their in vitro activities against a panel of gram-positive and gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Certain compounds displayed marked activity against gram-positive bacteria, while others were highly active against gram-negative bacteria. Additionally, the in vivo anti-inflammatory activity of these compounds was determined, with some derivatives showing good dose-dependent anti-inflammatory activity (Kadi et al., 2010).
Synthesis and Characterization
The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation presented a convenient method for obtaining compounds with potential biological activities. The characterization of these compounds was confirmed by IR, 1H NMR, and elemental analyses, laying the groundwork for further pharmacological study (Yu et al., 2014).
Antioxidant and Antiproliferative Activities
Derivatives containing phenolic hydroxyl groups were synthesized and evaluated for their antioxidant and antiproliferative potential. The study highlights the significant DPPH radical scavenging activity and cytotoxic activity against human acute promyelocytic leukemia HL-60 cells and lung carcinoma A549 cells. These findings suggest the selective antiproliferative action of these thiadiazoles, with some inducing cell death in HL-60 cells dependent on caspase activation (Jakovljević et al., 2017).
Synthesis and QSAR Studies
The creation of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents involved synthesis and evaluation against S. aureus and E. coli. QSAR studies highlighted the positive contribution of substituents, indicating an increase in hydrophobicity or steric bulk, which could inform future drug design efforts (Desai et al., 2008).
Eigenschaften
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O2S/c21-14-1-2-16(15(22)6-14)27-10-17(26)23-19-25-24-18(28-19)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,11-13H,3-5,7-10H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYBSIEKZZZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2783943.png)
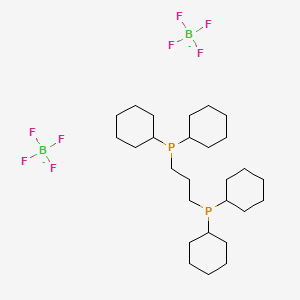
![methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2783946.png)
![(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2783948.png)
![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2783950.png)
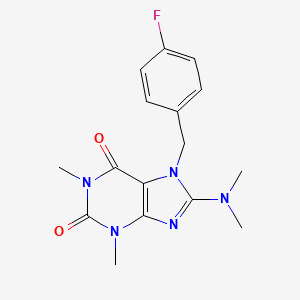
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2783954.png)
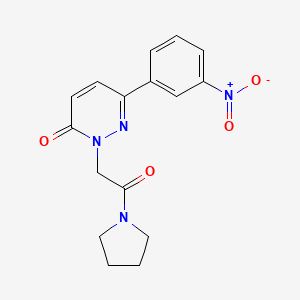
![2-(benzylthio)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2783956.png)
![2-[4-(Aminomethyl)phenyl]sulfanylethanol;hydrochloride](/img/structure/B2783957.png)
![Ethyl 4-({[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2783959.png)
